2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
2-(Thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene moiety. The compound’s structure includes three methyl groups at positions 2, 3, and 7 of the pyrimidine ring, a 5-oxo group, and an acetamide linkage to a thiophen-2-yl substituent. This combination of electron-rich heterocycles (thiophene and thiazole) and sterically bulky methyl groups may enhance its bioactivity by modulating electronic properties and binding interactions .
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-13(17-12(19)7-11-5-4-6-21-11)14(20)18-9(2)10(3)22-15(18)16-8/h4-6H,7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQUPKOBHKQOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and antitubercular properties.
Synthesis and Characterization
The synthesis of thiazolo[3,2-a]pyrimidin derivatives typically involves cyclization reactions of S-alkylated derivatives in concentrated sulfuric acid. The structures are confirmed through various spectroscopic techniques such as IR, -NMR, and -NMR . The molecular formula for the compound is with a molecular weight of approximately 280.36 g/mol.
Antibacterial Activity
Studies have demonstrated that compounds derived from thiazolo[3,2-a]pyrimidine exhibit significant antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Pseudomonas aeruginosa | 128 µg/mL |
The above data indicates that certain derivatives possess potent antibacterial effects, making them candidates for further development .
Antitubercular Activity
The antitubercular activity of thiazolo[3,2-a]pyrimidine derivatives has also been explored. The compound was evaluated against Mycobacterium tuberculosis using the broth dilution assay method. Some derivatives exhibited MIC values comparable to standard drugs like Rifampicin:
| Compound | MIC (mg/mL) | Reference Drug MIC (mg/mL) |
|---|---|---|
| A | 6.25 | Rifampicin: 0.25 |
| B | 12.5 | Rifampicin: 0.25 |
| C | 25 | Rifampicin: 0.25 |
These findings suggest that the compound may be effective against tuberculosis and warrants further investigation .
Case Studies
Recent research highlights the efficacy of thiazolo[3,2-a]pyrimidine derivatives in treating bacterial infections:
- Study on Antibacterial Potency : A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the side chains significantly influenced their efficacy .
- Antitubercular Screening : Another study focused on the structural optimization of thiazolo[3,2-a]pyrimidines for enhanced antitubercular activity. The study found that certain substitutions improved potency against M. tuberculosis significantly .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Methyl Substituents : The 2,3,7-trimethyl groups on the pyrimidine ring increase steric hindrance, possibly reducing metabolic degradation compared to unsubstituted analogues .
- Benzylidene vs. Acetamide Linkages : Compounds with benzylidene substituents (e.g., ) exhibit extended π-conjugation, favoring intercalation in biological targets, while acetamide linkages prioritize hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
Thiazolo[3,2-a]pyrimidines are extensively studied for anticancer activity. For example:
- Anticancer Activity : highlights substituted benzylidene derivatives showing IC₅₀ values of 1.2–4.8 µM against breast cancer (MCF-7) cells . The target compound’s thiophene group may improve membrane permeability compared to phenyl analogues.
- Crystal Packing : X-ray studies () reveal that dihedral angles between the thiazolopyrimidine core and aromatic substituents (e.g., 80.94° in ) influence molecular planarity and packing efficiency, which correlate with bioavailability .
- Solubility : Methoxy and methyl groups in analogues (e.g., ) enhance lipophilicity, while acetamide linkages improve water solubility via hydrogen bonding .
Computational and Experimental Data
- Conformational Analysis : The thiazolo[3,2-a]pyrimidine core in the target compound likely adopts a flattened boat conformation, as seen in ’s crystal structure, with C5 deviating by 0.224 Å from the mean plane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
